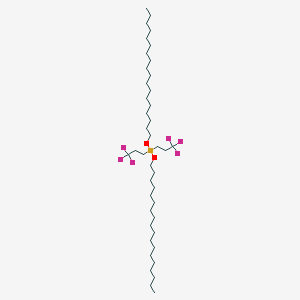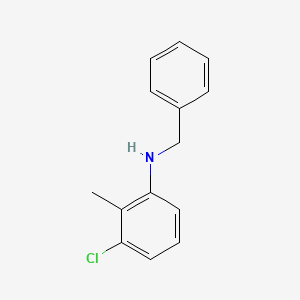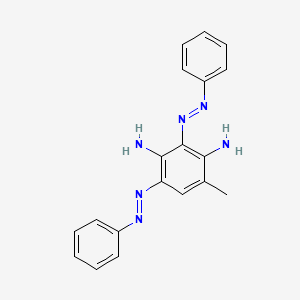
4-(4-Chlorobutanamido)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorobutanamido)butanoic acid is an organic compound that belongs to the class of carboxylic acids It features a carboxyl group (-COOH) and an amide group (-CONH-) attached to a butanoic acid backbone, with a chlorine atom substituted at the fourth position of the butanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobutanamido)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobutyric acid and butanoic acid.
Amidation Reaction: 4-chlorobutyric acid is reacted with butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods also incorporate advanced purification techniques to ensure the final product meets the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorobutanamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted butanoic acids.
Applications De Recherche Scientifique
4-(4-Chlorobutanamido)butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorobutanamido)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chlorine atom and the amide group influences its binding affinity and specificity. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level.
Comparaison Avec Des Composés Similaires
4-(4-Chlorobutanamido)butanoic acid can be compared with other similar compounds such as:
4-Chlorobutyric acid: Lacks the amide group, making it less versatile in certain reactions.
Butanoic acid: Does not have the chlorine substitution, affecting its reactivity.
4-Aminobutanoic acid: Contains an amine group instead of an amide group, leading to different chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Propriétés
Numéro CAS |
64026-47-7 |
|---|---|
Formule moléculaire |
C8H14ClNO3 |
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
4-(4-chlorobutanoylamino)butanoic acid |
InChI |
InChI=1S/C8H14ClNO3/c9-5-1-3-7(11)10-6-2-4-8(12)13/h1-6H2,(H,10,11)(H,12,13) |
Clé InChI |
GZTBMYDUDOSIOQ-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)CNC(=O)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


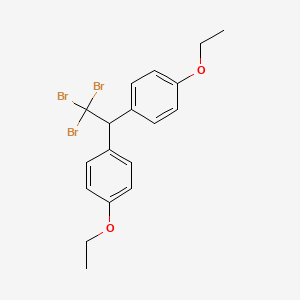

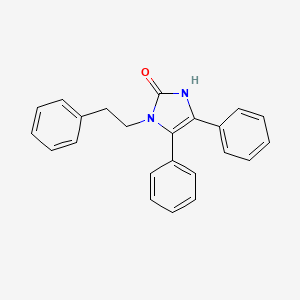

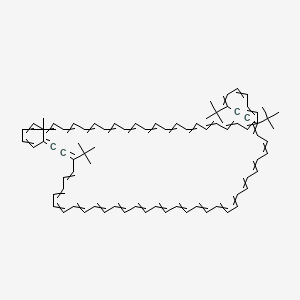

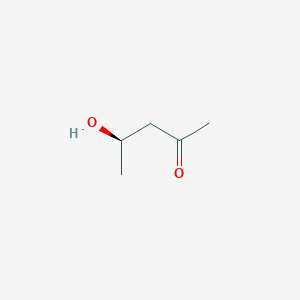


![7-Oxo-5,7-dihydro[2]benzopyrano[4,3-b][1]benzopyran-10-yl acetate](/img/structure/B14507408.png)
